Methyl 5-Chloro-6-methoxy-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C11H10ClNO3 |
|---|---|
Molecular Weight |
239.65 g/mol |
IUPAC Name |
methyl 5-chloro-6-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10ClNO3/c1-15-10-5-8-6(3-7(10)12)4-9(13-8)11(14)16-2/h3-5,13H,1-2H3 |
InChI Key |
BBUIBNWRNMUXPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(NC2=C1)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Hemetsberger–Knittel Indole Synthesis
This method involves the synthesis of indole derivatives via the thermolytic decomposition of azides derived from methyl 2-azidoacetate and substituted benzaldehydes. The process proceeds through:
- Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehyde derivatives, forming an α,β-unsaturated ester intermediate.
- Thermolysis of the azide group, leading to a nitrene intermediate that cyclizes to form the indole core.
- Substitutions at specific positions (such as methoxy and chloro groups) are introduced via precursor modifications or subsequent electrophilic substitutions.
Methyl 2-azidoacetate + Substituted benzaldehyde → (Knoevenagel condensation) → Azide intermediate → (Thermolysis) → Indole core
- Elevated temperature (around 150–200°C)
- Solvent: often high-boiling solvents such as toluene
- Catalysts: sometimes no catalyst, or Lewis acids for specific steps
- Suitable for diverse substitutions
- High regioselectivity
Friedel–Crafts Acylation and Cyclization
This pathway involves initial acylation of a suitably substituted indole precursor, followed by cyclization:
- Starting material: Ethyl 5-chloro-1H-indole-2-carboxylate (commercially available or synthesized)
- Step 1: Friedel–Crafts acylation with acyl chlorides to introduce acyl groups at C-3.
- Step 2: Reduction of ketones to methylene groups using triethylsilane or similar reducing agents.
- Step 3: Hydrolysis of ester groups to carboxylic acids.
- Step 4: Esterification with methanol under acidic conditions to afford methyl esters.
Indole-2-carboxylate + Acyl chloride → (Friedel–Crafts) → 3-Acyl indole derivative → Reduction → Hydrolysis → Methyl ester
- Lewis acid catalysts (AlCl₃)
- Reflux in inert solvents
- Acidic hydrolysis (HCl or H₂SO₄)
- Methylation with methyl iodide or dimethyl sulfate
Modern Synthetic Strategies
Modified Bischler–Napieralski and Hemetsberger Synthesis
Recent advances have employed modified Bischler–Napieralski cyclizations and Hemetsberger reactions for regioselective indole synthesis with specific substitution patterns.
- Bischler–Napieralski route: Condensation of appropriately substituted amino ketones with phosphoryl reagents, followed by cyclization.
- Hemetsberger route: As described above, involving azide intermediates, providing access to 5,6-dimethoxyindoles.
Cross-Coupling and Functionalization
Post-synthesis modifications include:
- Sonogashira coupling for introducing alkynyl groups at the 4- or 7-positions.
- Electrophilic halogenation to introduce chloro groups selectively at the desired positions.
- Methoxylation via methylation of phenolic hydroxyl groups using methyl iodide.
Specific Synthesis of Methyl 5-Chloro-6-methoxy-1H-indole-2-carboxylate
Based on the literature, a typical route involves:
Note: The key to selectivity is controlling the reaction conditions during halogenation and methoxylation, often using directing groups and regioselective reagents.
Data Tables Summarizing Methods
| Method | Starting Material | Key Reactions | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Hemetsberger–Knittel | Methyl 2-azidoacetate + Benzaldehyde derivatives | Cyclization via thermolysis | Azide, heat | 150–200°C | Versatile, regioselective | Requires high temperature |
| Friedel–Crafts acylation | Ethyl 5-chloro-1H-indole-2-carboxylate | Acylation, hydrolysis | Acyl chlorides, Lewis acids | Reflux | Efficient for substitution | Possible polyacylation |
| Bischler–Napieralski | Amino ketones | Cyclization | Phosphoryl reagents | Reflux | Good regioselectivity | Sensitive to conditions |
| Cross-coupling | Halogenated indole derivatives | Sonogashira, Suzuki | Pd catalysts | Mild, inert atmosphere | Functional group diversity | Requires pre-halogenation |
Notes on Reaction Optimization and Scale-up
- Temperature control is critical during cyclization to prevent side reactions.
- Regioselectivity can be enhanced by protecting groups or directing substituents.
- Purification often involves chromatography or recrystallization, with yields ranging from moderate to excellent depending on the step.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Chloro-6-methoxy-1H-indole-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
Methyl 5-Chloro-6-methoxy-1H-indole-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-Chloro-6-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Position and Physical Properties
The position and nature of substituents significantly influence physical properties. Key comparisons include:
Table 1: Physical and Spectral Properties of Selected Indole Derivatives
Key Observations :
- Methyl 3-Ethyl-6-chloro-1H-indole-2-carboxylate has a lower melting point (187–189°C) compared to Ethyl 5-Methoxyindole-2-carboxylate (199–201°C), likely due to increased steric bulk from the ethyl group reducing crystal lattice stability .
- Chlorine substituents (e.g., at position 6 in Methyl 6-chloro-1H-indole-5-carboxylate) may enhance lipophilicity, impacting solubility and bioavailability .
Key Observations :
- Acylation with acetyl chloride () and reduction with triethylsilane provide moderate yields (69.3%), whereas thionyl chloride-mediated acyl chloride formation () achieves high yields but requires stringent reaction monitoring to avoid side products .
Biological Activity
Methyl 5-chloro-6-methoxy-1H-indole-2-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the indole family of compounds, characterized by a bicyclic structure featuring a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of substituents such as chlorine and methoxy groups enhances the compound's reactivity and biological profile.
The synthesis of this compound typically involves multi-step processes, including the use of palladium-catalyzed reactions to introduce various functional groups. For instance, it has been noted that the compound can be synthesized through isocyanide-based multicomponent reactions (IMCRs), which allow for the introduction of diverse functional groups, leading to a variety of indole derivatives with potential biological activities .
Antimicrobial Properties
This compound has been studied for its antimicrobial properties. Research indicates that compounds within the indole family exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The mechanism often involves the disruption of bacterial cell membranes or inhibition of vital enzymatic pathways.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | MRSA, S. aureus |
| Indolylquinazolinone derivative | 0.98 | MRSA |
| Other related indoles | Varies | Mycobacterium tuberculosis |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent. Studies have demonstrated that certain indole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
Case Study: Anticancer Activity Evaluation
A recent study evaluated various indole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that this compound exhibited significant antiproliferative activity against several cancer types, including lung and breast cancers .
Table 2: Cytotoxicity Profile Against Cancer Cell Lines
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | A549 (lung cancer) |
| Indolylquinazolinone derivative | 10 | MCF7 (breast cancer) |
| Other related indoles | Varies | Various cancer lines |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may act by inhibiting key enzymes or receptors involved in cellular processes such as proliferation and apoptosis. Molecular docking studies have suggested potential interactions with proteins involved in signaling pathways relevant to cancer progression and bacterial resistance .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 5-Chloro-6-methoxy-1H-indole-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Fischer indole synthesis or modified cross-coupling reactions. For example, refluxing with acetic acid and sodium acetate (common in indole carboxylate synthesis) under controlled pH and temperature (e.g., 80–100°C for 3–5 hours) improves yield. Monitoring reaction progress via TLC or HPLC ensures intermediate stability .
- Key Considerations : Substituent positioning (chloro at C5, methoxy at C6) requires regioselective protection/deprotection steps. Catalytic systems like Pd/C or CuI may enhance coupling efficiency .
Q. How should researchers validate the structural integrity of this compound?
- Methodology : Use X-ray crystallography (SHELX software for refinement ) coupled with NMR (¹H/¹³C) and HRMS. For crystallography, collect high-resolution data (≤ 1.0 Å) to resolve potential disorder in the methoxy group .
- Validation Tools : Compare experimental NMR shifts with DFT-calculated spectra (e.g., Gaussian 09) to confirm substituent effects on aromatic protons .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodology :
- HPLC : Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10) and UV detection at 254 nm.
- Stability Studies : Conduct accelerated degradation under acidic/alkaline conditions (pH 3–10) to identify hydrolytic byproducts (e.g., free indole carboxylic acid) .
Advanced Research Questions
Q. How do electronic effects of the chloro and methoxy substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Perform Hammett analysis to quantify substituent effects. The electron-withdrawing chloro group at C5 enhances electrophilicity at C3/C7, while the methoxy group at C6 directs nucleophilic attacks via resonance. Compare reaction rates with analogs (e.g., 5-fluoro-6-methoxy derivatives) using kinetic studies .
- Data Interpretation : Use DFT calculations (B3LYP/6-31G*) to map electron density and predict regioselectivity .
Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?
- Case Example : If computational models predict high binding affinity to a kinase but in vitro assays show low inhibition:
Verify solubility (e.g., DMSO concentration ≤ 1% to avoid aggregation).
Reassess protonation states using pKa calculations (e.g., ACD/Labs).
Use SPR (surface plasmon resonance) to measure binding kinetics independently .
Q. How can researchers design derivatives to improve metabolic stability without compromising activity?
- Methodology :
- Bioisosteric Replacement : Substitute the methoxy group with a trifluoromethoxy (-OCF₃) group to reduce Phase I oxidation.
- Prodrug Approach : Esterify the carboxylate to enhance membrane permeability, with enzymatic cleavage in target tissues .
- Validation : Use microsomal stability assays (human liver microsomes) and LC-MS/MS to track metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
